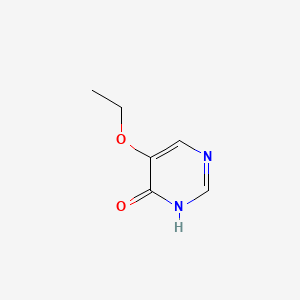

5-Ethoxy-4-pyrimidinol

説明

5-Ethoxy-4-pyrimidinol is a chemical compound that belongs to the class of pyrimidinones, which are heterocyclic aromatic organic compounds similar to pyridine and characterized by a six-membered ring structure composed of four carbon atoms and two nitrogen atoms at positions 1 and 3. Pyrimidinones are known for their diverse range of biological activities and are commonly used in pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of pyrimidinone derivatives can be achieved through various methods. For instance, 5,6-dihydrothieno[3′,2′:4,5]thieno[2,3-d]pyrimidin-4(3H)-ones were synthesized using a consecutive method involving an aza-Wittig reaction followed by a reaction with amines, phenols, or alcohols in the presence of a catalytic amount of sodium ethoxide or solid potassium carbonate . Another approach involves the synthesis of 5-pyrimidylboronic acid derivatives through lithium-halogen exchange reactions followed by Suzuki cross-coupling reactions . Additionally, 5-ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one was synthesized from anisaldehyde, ethyl acetoacetate, and urea using a strong acidic ion-exchange membrane as a catalyst .

Molecular Structure Analysis

The molecular structure of pyrimidinone derivatives can be complex and diverse. For example, the crystal structures of 5-nitro- and 5-ethoxycarbonyl-substituted 6-phenyl-4-(3-fluorophenyl)-3,4-dihydro-(1H)-pyrimidin-2-ones were determined by X-ray diffraction analysis, revealing conformational peculiarities . These structural analyses are crucial for understanding the chemical behavior and potential biological activity of these compounds.

Chemical Reactions Analysis

Pyrimidinones can undergo various chemical reactions, leading to a wide array of derivatives with different substituents and functional groups. For instance, 6-alkyl and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones can be transformed into alkyluracils and 2-alkoxy-4(3H)-pyrimidinones . Additionally, 6-thiosubstituted 5-ethoxycarbonyl-1,3-diphenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-ones and their esters have been synthesized to evaluate the influence of alkyl substituents with polar/hydrophilic functionalities .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidinones are influenced by their molecular structure and substituents. These properties are essential for determining the compound's solubility, stability, and reactivity, which are important for their application in various fields. For example, the introduction of an ethoxycarbonyl group can affect the solubility and potential biological activity of the compound . The crystallographic analysis provides insight into the conformational aspects that can influence the intermolecular interactions and, consequently, the physical properties of these compounds .

科学的研究の応用

1. Antagonistic Activity

A study explored the synthesis and structure-activity relationships of derivatives including 5-Ethoxy-4-pyrimidinol. They found that modifications to ET(A/B) mixed type compounds led to a dramatic increase in affinity for the ET(A) receptor. This discovery suggests potential applications in developing antagonists with high affinity and selectivity for certain receptors (Morimoto et al., 2001).

2. Antiviral Activity

Research involving 5-Ethoxy-4-pyrimidinol derivatives demonstrated notable antiviral activity, particularly against retroviruses. The study indicated the potential of these compounds in developing treatments for viral infections (Hocková et al., 2003).

3. Radical Scavenging Ability

A study focused on the radical-scavenging ability of 5-pyrimidinols, including 5-Ethoxy-4-pyrimidinol. The research found that these compounds are potentially effective hydrogen-atom donors to free radicals, highlighting their utility in designing novel air-stable radical scavengers and antioxidants (Valgimigli et al., 2003).

4. Corrosion Inhibition

A study on pyridopyrimidinone derivatives, related to 5-Ethoxy-4-pyrimidinol, assessed their potential as corrosion inhibitors for carbon steel. The findings suggest applications in protecting industrial materials against corrosion (Abdallah et al., 2018).

5. Antioxidant Properties

Research on bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes, which include 5-Ethoxy-4-pyrimidinol, evaluated their antioxidant properties. The study indicates these compounds could be developed for their antioxidant activities, comparable to existing antioxidants (Rani et al., 2012).

6. Pharmacokinetic Modeling

A study involving 5-Ethoxy-4-pyrimidinol derivatives focused on understanding the pharmacokinetics of a specific phosphodiesterase-5 inhibitor. This research provides insights into the drug development process, particularly for substances metabolized by cytochrome P450 3A4 (Watson et al., 2011).

将来の方向性

作用機序

Target of Action

The primary target of 5-Ethoxy-4-pyrimidinol is the cGMP-specific 3’,5’-cyclic phosphodiesterase . This enzyme plays a crucial role in regulating intracellular levels of cyclic guanosine monophosphate (cGMP), a key secondary messenger involved in many physiological processes.

Mode of Action

5-Ethoxy-4-pyrimidinol interacts with its target enzyme by binding to the active site, potentially inhibiting the enzyme’s activity . This inhibition could lead to an increase in intracellular cGMP levels, influencing various cellular processes that are regulated by this secondary messenger.

Biochemical Pathways

These could include pathways involved in cell proliferation, apoptosis, and smooth muscle relaxation .

Result of Action

The molecular and cellular effects of 5-Ethoxy-4-pyrimidinol’s action are likely to be diverse, given the wide range of processes regulated by cGMP. Potential effects could include changes in cell growth and survival, as well as alterations in smooth muscle tone .

特性

IUPAC Name |

5-ethoxy-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-2-10-5-3-7-4-8-6(5)9/h3-4H,2H2,1H3,(H,7,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHKRHNIGJXUSMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN=CNC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80216844 | |

| Record name | 4-Pyrimidinol, 5-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethoxy-4-pyrimidinol | |

CAS RN |

66699-23-8 | |

| Record name | 4-Pyrimidinol, 5-ethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066699238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyrimidinol, 5-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(1R,2R)-2-phenylcyclopropyl]ethanone](/img/structure/B3020949.png)

![N-(3,4-dimethoxyphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B3020951.png)

![Ethyl 8-[3-(morpholin-4-ylmethyl)phenyl]-8-oxooctanoate](/img/structure/B3020953.png)

![2-[(E)-2-(3-nitrophenyl)vinyl]quinoline](/img/structure/B3020956.png)

![Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B3020959.png)